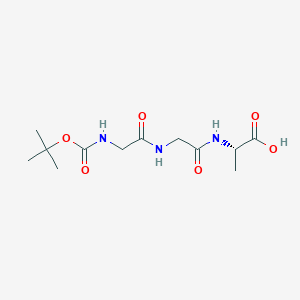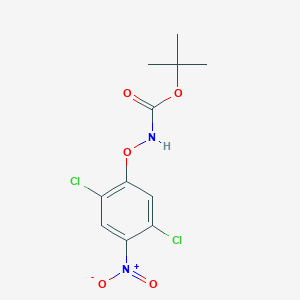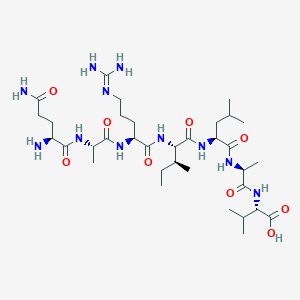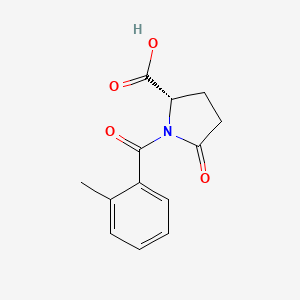![molecular formula C7H12N2O B14237982 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane CAS No. 246862-32-8](/img/structure/B14237982.png)
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane is a heterocyclic compound characterized by a unique tricyclic structure containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical ring contraction of 8-oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes, which results in the formation of the desired tricyclic structure . The reaction conditions often include the use of specific solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen and oxygen functionalities within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to amine or alcohol derivatives .
Scientific Research Applications
8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Aza-5,9-diazatricyclo[5.2.1.0~2,5~]decane: Similar in structure but contains nitrogen instead of oxygen.
8-Oxa-3,4-diazatricyclo[5.1.0.0]oct-4-enes: Precursor compounds used in the synthesis of 8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane.
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and biologically active compounds .
Properties
CAS No. |
246862-32-8 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-oxa-5,9-diazatricyclo[5.2.1.02,5]decane |
InChI |
InChI=1S/C7H12N2O/c1-2-9-4-5-3-6(7(1)9)8-10-5/h5-8H,1-4H2 |
InChI Key |
JLQINZYFAYPJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C3CC(C2)ON3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)

